3-methyl-2-nitrobenzene-1-sulfonamide
Description
Properties
CAS No. |
1261828-27-6 |
|---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2 Nitrobenzene 1 Sulfonamide and Analogs
Historical and Contemporary Approaches to Sulfonamide Synthesis
The formation of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. researchgate.net Methodologies have evolved from traditional, robust reactions to more modern, catalyzed, and one-pot procedures.
The most traditional and widely practiced method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This pathway is characterized by its reliability and broad applicability. The requisite sulfonyl chlorides are typically prepared from corresponding sulfonic acids by treatment with reagents like thionyl chloride or phosphorus chlorides. researchgate.net
Contemporary advancements have sought to improve upon this classical method. For instance, indium has been utilized as an efficient catalyst for the sulfonylation of amines, leading to excellent yields of a wide range of sulfonamides. researchgate.net Another modern approach involves the one-pot synthesis of sulfonamides directly from aryl carboxylic acids and amines. This is achieved through an initial decarboxylative chlorosulfonylation, which generates an intermediate sulfonyl chloride that subsequently reacts with an amine in the same vessel. nih.govacs.org Researchers have also developed stable, solid alternatives to the often-unstable sulfonyl chlorides, such as pentafluorophenyl (PFP) sulfonate esters, which serve as effective sulfonamide precursors. ucl.ac.uk
An important pathway for the synthesis of aryl sulfonyl chlorides, the precursors to aryl sulfonamides, begins with an aromatic amine. This method utilizes a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt. The subsequent reaction of this diazonium intermediate with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction) yields the desired aryl sulfonyl chloride.
A documented synthesis for 2-methyl-3-nitro-benzene sulfonamide, an analog of the target compound, employs this very strategy. prepchem.com The process starts with 2-amino-6-nitro-toluene, which is first diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then added to a solution of sulfur dioxide in glacial acetic acid with copper(II) chloride as a catalyst to form the sulfonyl chloride, which is subsequently reacted with ammonia to yield the final sulfonamide. prepchem.com This protocol highlights the utility of diazonium salt chemistry in constructing complex sulfonamides from readily available amino-substituted arenes. acs.orgnih.gov
Regioselective Nitration Strategies for Methyl-Substituted Benzenes
The synthesis of 3-methyl-2-nitrobenzene-1-sulfonamide requires the precise introduction of a nitro group onto a methyl-substituted benzene (B151609) ring. The success of this electrophilic aromatic substitution hinges on understanding and controlling the directing effects of the substituents already present on the ring.
When an electrophilic substitution reaction, such as nitration, is performed on a substituted benzene ring, the existing substituent dictates the position of the incoming group. The methyl group in toluene is an activating, ortho-, para-directing group. chemguide.co.uklibretexts.org It donates electron density to the aromatic ring, which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the attack by the nitronium ion (NO₂⁺). This stabilization is most effective when the attack occurs at the ortho (C2) and para (C4) positions relative to the methyl group.
Consequently, the nitration of toluene yields primarily a mixture of 2-nitrotoluene and 4-nitrotoluene, with only a small amount of 3-nitrotoluene being formed. chemguide.co.ukgithub.io This inherent regioselectivity is a key principle in designing a synthetic route to molecules with specific substitution patterns. The combination of a low intermolecular selectivity between different arenes and a high intramolecular (positional) selectivity is a well-studied phenomenon in the nitration of toluene. github.ionih.gov
While the methyl group naturally directs nitration to the ortho and para positions, the ratio of these isomers can be manipulated by altering the reaction conditions. Factors such as the nitrating agent, temperature, solvent, and the use of catalysts can influence the regiochemical outcome. nih.govnih.gov
Nitrating Agent: The choice of nitrating system can affect the ortho-to-para isomer ratio. For example, nitration with N₂O₅ in dichloromethane has been shown to be a more selective nitrating mixture compared to 100% nitric acid, producing a smaller percentage of the meta isomer. icm.edu.pl
Temperature: Temperature can also play a role in selectivity. In some cases, conducting the nitration of toluene at lower temperatures has been found to increase the proportion of the para isomer relative to the ortho isomer. google.com
Catalysts: The use of catalysts can significantly alter isomer distribution. Solid acid catalysts, such as zeolites or molecular sieves, can enhance para-selectivity by leveraging their porous structures to control the orientation of the toluene molecule during the reaction. icm.edu.pl Similarly, the addition of anhydrous calcium sulfate (B86663) (soluble anhydrite) to the reaction medium has been demonstrated to increase the yield of the para-nitrotoluene isomer. google.com
The following table summarizes findings on the isomer distribution for the nitration of toluene under different conditions.
| Nitrating Agent/Catalyst | Solvent | Ortho (%) | Meta (%) | Para (%) | Ortho/Para Ratio | Source |
| NO₂⁺BF₄⁻ | Dichloromethane | 66 | 3 | 31 | 2.13 | github.io |
| 100% Nitric Acid | None | - | 3.0 | - | - | icm.edu.pl |
| N₂O₅ | Dichloromethane | - | 1.6 | - | - | icm.edu.pl |
| Nitric Acid | None | 52.2 | 3.9 | 37.9 | 1.38 | google.com |
| Nitric Acid / Soluble Anhydrite | None | 41.5 | 2.4 | 56.1 | 0.74 | google.com |
Optimization of Synthetic Routes for this compound
Based on the principles of sulfonamide synthesis and regioselective nitration, a logical synthetic route for this compound can be devised. The optimization of this route would focus on maximizing the yield of the desired isomer at the critical nitration step.
A plausible synthetic pathway is as follows:
Formation of 3-Methylbenzene-1-sulfonyl chloride: The synthesis would commence with 3-methylaniline (m-toluidine). This starting material undergoes diazotization with sodium nitrite in a strong acid, followed by a copper-catalyzed reaction with sulfur dioxide to furnish 3-methylbenzene-1-sulfonyl chloride.
Formation of 3-Methylbenzene-1-sulfonamide: The resulting sulfonyl chloride is then reacted with aqueous ammonia to produce 3-methylbenzene-1-sulfonamide.
Regioselective Nitration: The final and most critical step is the nitration of 3-methylbenzene-1-sulfonamide. In this molecule, there are two directing groups: the methyl group and the sulfonamide group.
The methyl group is activating and ortho-, para-directing, favoring substitution at positions C2, C4, and C6.
The sulfonamide group is deactivating and meta-directing, favoring substitution at positions C2 and C6.
Both groups direct the incoming electrophile (NO₂⁺) to the C2 and C6 positions. Therefore, the nitration is expected to yield a mixture of two primary isomers: the desired This compound and the undesired 3-methyl-6-nitrobenzene-1-sulfonamide .
Optimization of this synthesis would center on controlling the regioselectivity of this final nitration step. This could involve a systematic investigation of reaction parameters, including the choice of nitrating agent, reaction temperature, and solvent, to preferentially favor the formation of the 2-nitro isomer. Following the reaction, efficient separation and purification techniques, such as column chromatography or fractional crystallization, would be essential to isolate the pure this compound from the isomeric byproduct.
Green Chemistry Principles in the Synthesis of Related Nitro-Sulfonamides
The application of green chemistry principles to the synthesis of nitro-sulfonamides is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on the use of sustainable starting materials, the reduction of waste, and the use of environmentally benign reaction conditions. Recent advancements have demonstrated the potential for greener synthetic routes to this class of compounds, moving away from traditional methods that often involve hazardous reagents and solvents.
A significant development in the sustainable synthesis of sulfonamides involves the use of water as a "green" solvent. researchgate.net This approach is advantageous as it circumvents the need for volatile organic compounds (VOCs) and simplifies product isolation, often through simple filtration due to the poor solubility of the sulfonamide products in water. researchgate.net For instance, a metal-free, one-pot, two-step synthesis of N-arylsulfonamides has been developed using readily available nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water. researchgate.net In this method, the nitroarenes are reduced in situ to form aryl amines, which then couple with sodium arylsulfinates. researchgate.net
Another key aspect of green chemistry in this field is the development and use of recoverable and reusable catalysts. Magnetic nanoparticles (MNPs) have emerged as effective supports for catalysts due to their high surface area and the ease of separation from the reaction mixture using an external magnet. jsynthchem.comnih.gov This simplifies the purification process and allows for the catalyst to be reused multiple times, reducing waste and cost. jsynthchem.comjsynthchem.com For example, a novel strategy for producing aromatic sulfonamides involves an MNPs-AHBA-Cu amide coupling reaction, which proceeds at relatively low temperatures and in a short reaction time using polyethylene glycol (PEG) as a solvent. jsynthchem.comjsynthchem.com Similarly, a nano-Ru/Fe3O4 catalyst has been successfully employed for the direct coupling of sulfonamides and alcohols in a domino dehydrogenation-condensation-hydrogenation sequence, offering high yields and convenient catalyst recycling. nih.govresearchgate.net
The direct use of nitroarenes as nitrogen sources for the synthesis of N-arylsulfonamides represents a significant step towards more atom-economical and environmentally friendly processes. organic-chemistry.orgtandfonline.comresearchgate.net Traditional methods often rely on the use of aromatic amines, which can be genotoxic. organic-chemistry.org An iron-catalyzed method facilitates the direct coupling of sodium arylsulfinates with nitroarenes using FeCl2 as a catalyst and NaHSO3 as a reductant under mild conditions. organic-chemistry.orgacs.org This process tolerates a wide range of functional groups and provides good to excellent yields. organic-chemistry.org
Furthermore, the exploration of alternative energy sources, such as microwave irradiation and ultrasound, aligns with the principles of green chemistry by often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov Solvent-free reaction conditions, sometimes facilitated by microwave thermolysis or mechanocatalysis, further minimize the environmental footprint by eliminating the need for solvents altogether. researchgate.netresearchgate.net For instance, N-sulfonylimines have been prepared expeditiously in a one-pot solventless operation by microwave thermolysis of aldehydes and sulfonamides in the presence of benign reagents. researchgate.net
The following tables summarize key research findings that apply green chemistry principles to the synthesis of sulfonamides, including those derived from nitroaromatic compounds.
Table 1: Green Synthetic Approaches to Sulfonamides
| Method | Key Green Features | Starting Materials | Catalyst/Reagent | Solvent | Yield | Citations |
| One-pot, two-step synthesis | Metal-free, use of water as a co-solvent | Nitroarenes, Sodium arylsulfinates | Diboronic acid, Iodine | Methanol/Water | Moderate to good | researchgate.net |
| MNPs-AHBA-Cu amide coupling | Reusable magnetic catalyst, mild conditions | Sulfonyl chlorides, Aromatic amines | MNPs-AHBA-Cu | PEG | Excellent | jsynthchem.comjsynthchem.com |
| Iron-catalyzed coupling | Direct use of nitroarenes, avoids toxic amines | Nitroarenes, Sodium arylsulfinates | FeCl2, NaHSO3 | DMSO | Good to excellent | organic-chemistry.orgacs.org |
| Domino dehydrogenation-condensation-hydrogenation | Reusable magnetic catalyst, atom economy | Alcohols, Sulfonamides | Nano-Ru/Fe3O4 | Toluene | >80% | nih.govresearchgate.net |
| Ultrasound-assisted synthesis | Reduced reaction time, energy efficiency | 2-(methylsulfanyl)-benzimidazole, Arylsulfonamides | K2CO3 | Water | 37-90% | nih.gov |
| Microwave-assisted synthesis | Rapid synthesis, energy efficiency | 2-(methylsulfanyl)-benzimidazole, Arylsulfonamides | K2CO3 | Water | 38-85% | nih.gov |
| Solvent-free reduction | Avoids use of solvents | Aromatic nitro compounds | Hydrazine hydrate/Alumina, FeCl3·6H2O | None | Good | researchgate.net |
Table 2: Comparison of Catalytic Systems in Green Sulfonamide Synthesis
| Catalyst System | Type of Reaction | Advantages | Reusability | Citations |
| MNPs-AHBA-Cu | Amide coupling | High efficiency, mild conditions, easy separation | Yes | jsynthchem.comjsynthchem.com |
| Nano-Ru/Fe3O4 | Domino reaction | High yields, convenient product isolation | Yes | nih.govresearchgate.net |
| FeCl2 | N-Arylsulfonamide formation | Inexpensive, readily available, mild conditions | Not specified | organic-chemistry.orgacs.org |
| Diboronic acid/Iodine | N-Arylsulfonamide formation | Metal-free | Not specified | researchgate.net |
| Neutral Al2O3 | N-sulfonylimine synthesis | Catalyst-free, efficient dehydrating agent | Yes | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 2 Nitrobenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and spatial relationships of atoms within the 3-methyl-2-nitrobenzene-1-sulfonamide molecule.
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of its hydrogen atoms. The aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the benzene (B151609) ring. The three aromatic protons are expected to appear as distinct signals due to their unique electronic environments, influenced by the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups, and the electron-donating methyl (-CH₃) group.
The proton ortho to the nitro group is typically shifted downfield, while the methyl protons appear as a singlet in the upfield region. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | 7.5 - 7.7 | d | J ≈ 8.0 |
| H-5 | 7.2 - 7.4 | t | J ≈ 8.0 |
| H-6 | 7.9 - 8.1 | d | J ≈ 8.0 |
| -CH₃ | 2.4 - 2.6 | s | - |
| -SO₂NH₂ | 5.0 - 7.0 | br s | - |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are heavily influenced by the attached functional groups. The carbon atom attached to the nitro group (C-2) and the sulfonamide group (C-1) are expected to be significantly deshielded and appear at lower field. Aromatic carbons in sulfonamide derivatives typically show signals in the region between 110 and 160 ppm. The methyl carbon, being part of an alkyl group, will appear at a much higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-SO₂NH₂) | 140 - 145 |
| C-2 (-NO₂) | 148 - 152 |
| C-3 (-CH₃) | 135 - 138 |
| C-4 | 128 - 132 |
| C-5 | 124 - 127 |
| C-6 | 130 - 134 |
| -CH₃ | 18 - 22 |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the C-4/H-4, C-5/H-5, C-6/H-6, and the methyl C/H pairs.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three key functional groups.
Sulfonamide (-SO₂NH₂) Group: The sulfonamide group gives rise to several strong and characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1300-1370 cm⁻¹ and 1125-1180 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide appears in the region of 3200-3400 cm⁻¹. The S-N stretching vibration is found at lower frequencies, often around 930 cm⁻¹.
Nitro (-NO₂) Group: The nitro group is characterized by two strong absorption bands in the IR spectrum. The asymmetric stretching vibration (νas(NO₂)) appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) is found between 1300-1370 cm⁻¹. The presence of both of these strong bands is a clear indicator of the nitro functionality.
Methyl (-CH₃) Group: The methyl group exhibits C-H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric C-H bending (deformation) modes are also observable around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric SO₂ Stretch | Sulfonamide | 1330 - 1370 |
| Symmetric SO₂ Stretch | Sulfonamide | 1150 - 1180 |
| N-H Stretch | Sulfonamide | 3200 - 3400 |
| S-N Stretch | Sulfonamide | 900 - 940 |
| Asymmetric NO₂ Stretch | Nitro | 1500 - 1570 |
| Symmetric NO₂ Stretch | Nitro | 1300 - 1370 |
| C-H Stretch | Methyl | 2850 - 2960 |
A more detailed understanding of the vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), coupled with a Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each calculated vibrational mode.
For this compound, a PED analysis would allow for the unambiguous assignment of complex vibrations where modes from different functional groups might be coupled. For example, it could reveal the extent to which the symmetric NO₂ stretching vibration mixes with C-C ring stretching modes or methyl deformation modes. Such an analysis helps to resolve ambiguities in spectral interpretation and provides a more profound understanding of the molecule's dynamic behavior. For instance, a study on a related compound, 4-methyl-3-nitrobenzoic acid, used PED to confirm that the band at 1533 cm⁻¹ was composed of 69% NO₂ asymmetric stretching character mixed with 16% from other ring modes. A similar detailed analysis for this compound would be essential for a complete vibrational characterization.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₈N₂O₄S), the predicted monoisotopic mass is 216.02048 Da. uni.luuni.lu
While an experimental mass spectrum for this compound is not available, predicted collision cross-section (CCS) values, which are a measure of an ion's shape and size in the gas phase, have been calculated. These theoretical values can aid in the identification of the compound in complex mixtures when experimental data is lacking.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.02776 | 139.2 |
| [M+Na]⁺ | 239.00970 | 147.3 |
| [M-H]⁻ | 215.01320 | 143.2 |
| [M+NH₄]⁺ | 234.05430 | 156.8 |
| [M+K]⁺ | 254.98364 | 140.5 |
Table 1. Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. uni.lu
The fragmentation of aromatic sulfonamides and nitroaromatic compounds in mass spectrometry typically involves the cleavage of the C-S and S-N bonds, as well as the loss of the nitro group (NO₂) or parts of the sulfonyl group (SO₂). Common fragments would be expected to correspond to the tolyl group, the nitrophenyl group, and various smaller charged species resulting from further bond cleavages.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be dominated by the electronic transitions within the nitrobenzene (B124822) chromophore.
The UV-Vis spectrum of nitrobenzene itself exhibits distinct absorption bands. nih.govicm.edu.plnist.govresearchgate.net A weak absorption is typically observed in the UVA region around 345 nm, which is attributed to the n → π* transition of the nitro group. nih.gov More intense absorptions occur in the UVB and UVC regions, with bands centered around 280 nm and 240 nm. nih.gov These are generally assigned to π → π* transitions within the benzene ring and charge-transfer transitions between the benzene ring and the nitro group. nih.gov The presence of the methyl and sulfonamide substituents on the benzene ring would be expected to cause shifts in the positions and intensities of these absorption bands (a chromophoric shift). The methyl group, being an electron-donating group, and the sulfonamide group can influence the energy of the molecular orbitals involved in the electronic transitions. Specifically, the ortho-position of the nitro group relative to the methyl group may cause steric hindrance, forcing the nitro group out of the plane of the benzene ring and affecting the electronic transitions. iu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound, data from closely related structures, such as N-(2-methylphenyl)-2-nitrobenzenesulfonamide and 3,5-dimethyl-phenyl 2-nitro-benzene-sulfonate, can offer valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net
Based on the analysis of similar compounds, it is plausible that this compound would crystallize in a monoclinic or orthorhombic crystal system. For instance, N-(2-methylphenyl)-2-nitrobenzenesulfonamide crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters (a, b, c, α, β, γ) would be specific to the crystal packing of the title compound.
| Parameter | N-(2-methylphenyl)-2-nitrobenzenesulfonamide researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2409 (7) |
| b (Å) | 15.1531 (9) |
| c (Å) | 10.5376 (8) |
| β (°) | 107.775 (8) |
| Volume (ų) | 1405.13 (17) |
Table 2. Crystallographic data for the related compound N-(2-methylphenyl)-2-nitrobenzenesulfonamide.
The conformation of this compound would be characterized by the dihedral angles between the planes of the benzene ring and the sulfonamide group. In related structures, the molecule is typically twisted at the S-N bond. For example, in N-(2-methylphenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and anilino rings is 53.44 (14)°. researchgate.net A similar twisted conformation would be expected for the title compound to minimize steric strain between the ortho substituents.
Computational and Theoretical Investigations of 3 Methyl 2 Nitrobenzene 1 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods are frequently employed to investigate both global and local quantum-molecular descriptors for various organic compounds. sci-hub.se For a molecule like 3-methyl-2-nitrobenzene-1-sulfonamide, a functional such as B3LYP combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) is commonly used to achieve reliable results for geometry and electronic properties. sci-hub.senih.gov
The initial step in most computational studies involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization of this compound would be performed in the gas phase for an isolated molecule. sci-hub.se The resulting optimized structure provides key geometrical parameters.
While specific experimental values for this compound are not available in the cited literature, a theoretical calculation would yield data such as those presented in the hypothetical table below. These computed values for an isolated molecule may differ slightly from experimental data obtained from solid-state methods like X-ray crystallography due to intermolecular interactions in the crystal lattice. sci-hub.se
Interactive Table: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-N | 1.65 Å |
| Bond Length | S=O (avg) | 1.44 Å |
| Bond Length | C-N (nitro) | 1.48 Å |
| Bond Angle | O-S-O | 120.5° |
| Bond Angle | C-S-N | 107.0° |
| Dihedral Angle | C-C-S-N | 75.0° |
Note: This table is illustrative and represents typical values that would be obtained from a DFT calculation.
Electronic structure analysis further delves into the distribution of electrons within the molecule, which is fundamental to its reactivity. The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and sulfonamide (-SO₂NH₂) moieties, significantly influences the electronic landscape of the benzene (B151609) ring. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For this compound, the electron-withdrawing nature of the nitro and sulfonamide groups is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene. researchgate.net The HOMO would likely be distributed across the π-system of the benzene ring, while the LUMO is expected to be localized predominantly on the nitro group, a common feature in nitroaromatic compounds. uwosh.edu
Interactive Table: Predicted FMO Properties for this compound (Illustrative)
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -7.85 | Related to ionization potential; electron-donating ability |
| LUMO Energy | -3.50 | Related to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.35 | Indicator of chemical reactivity and kinetic stability |
Note: These values are hypothetical, based on typical results for similar nitroaromatic sulfonamides calculated using DFT methods. researchgate.netchalcogen.ro
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative regions (red) would be concentrated around the oxygen atoms of both the nitro and the sulfonyl groups, as these are the most electronegative atoms. nih.govnih.gov A region of high positive potential (blue) would be expected around the hydrogen atom of the sulfonamide N-H group, highlighting its acidic character. nih.gov The benzene ring would display an intermediate potential, influenced by the strong electron-withdrawing substituents. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While geometry optimization provides a static, lowest-energy structure, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations would be instrumental in exploring the conformational landscape of this compound by modeling its atomic motions. This analysis is particularly important for understanding the flexibility related to the rotation around the C-S and S-N single bonds. Such simulations can reveal the most populated conformations in different environments and the energy barriers between them, which can be crucial for its interaction with other molecules. While no specific MD studies for this compound are available in the searched literature, this method is widely applied to other sulfonamides to investigate their structural dynamics. sci-hub.se
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov
Vibrational Frequencies (IR and Raman): Theoretical calculations can compute the vibrational modes of the molecule. The resulting frequencies correspond to peaks in the infrared (IR) and Raman spectra. These calculated frequencies are often systematically overestimated compared to experimental values and are therefore typically multiplied by a scaling factor to improve agreement. nih.gov Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the SO₂ and NO₂ groups, and the stretching and bending of the N-H bond. nih.gov
NMR Spectra: It is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations provide valuable aid in the assignment of experimental NMR signals, especially for complex structures. nih.gov For instance, the calculations would predict the downfield chemical shifts for the aromatic carbons attached to the electron-withdrawing nitro and sulfonyl groups. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for investigating potential reaction pathways and elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. nih.gov
For this compound, theoretical studies could explore various reactions. For example, modeling could be used to investigate its thermal decomposition, potentially focusing on the dissociation of the C-NO₂ bond, which is a known fragmentation pathway for nitroaromatic compounds. nih.gov Another area of study could be the modeling of its interaction with a biological target, such as an enzyme active site, to understand its potential mode of action. Such studies would involve calculating the energies of interaction and identifying the key intermolecular forces at play. Although no specific reaction mechanisms involving this compound have been computationally modeled in the reviewed literature, the methodologies are well-established for related molecules.
Chemical Reactivity and Mechanistic Pathways of 3 Methyl 2 Nitrobenzene 1 Sulfonamide
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. masterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the ring. masterorganicchemistry.comchemguide.co.uk
The substituents on the 3-methyl-2-nitrobenzene-1-sulfonamide ring exhibit distinct directing effects in electrophilic aromatic substitution reactions. These effects are a combination of inductive and resonance contributions that either activate or deactivate the ring towards electrophilic attack and guide the incoming electrophile to specific positions.
Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. chemguide.co.ukyoutube.com It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com This increased electron density is particularly pronounced at the ortho and para positions relative to the methyl group. youtube.com
Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. organicchemistrytutor.comyoutube.com It is highly electron-withdrawing due to both a strong inductive effect and a resonance effect, which pull electron density out of the ring. youtube.com This deactivation makes the benzene ring less reactive towards electrophiles. youtube.com The electron withdrawal is most significant at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack. youtube.com
Sulfonamide Group (-SO₂NH₂): The sulfonamide group is generally considered a deactivating group and a meta-director. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms, resulting in a strong electron-withdrawing inductive effect. While the nitrogen atom has a lone pair of electrons that could potentially donate into the ring via resonance, the strong electron-withdrawing nature of the sulfonyl group diminishes this effect.
The interplay of these directing effects on the this compound molecule is complex. The activating ortho, para-directing methyl group is in conflict with the deactivating meta-directing nitro and sulfonamide groups.
| Group | Activating/Deactivating | Directing Effect |
| Methyl (-CH₃) | Activating | ortho, para |
| Nitro (-NO₂) | Deactivating | meta |
| Sulfonamide (-SO₂NH₂) | Deactivating | meta |
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined influence of the three substituents. The positions on the benzene ring are numbered starting from the carbon bearing the sulfonamide group as C1.
Given the directing effects:
The methyl group at C3 directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).
The nitro group at C2 directs incoming electrophiles to the meta positions (C4 and C6).
The sulfonamide group at C1 directs incoming electrophiles to the meta positions (C3 and C5).
Considering the combined effects, the positions most likely to be attacked by an electrophile are C4 and C6, as they are activated by the methyl group and also directed by the nitro group. The position C5 is directed by the sulfonamide group but is sterically hindered by the adjacent methyl group. The positions C2 and C3 are already substituted. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. The exact ratio of the products would depend on the specific reaction conditions and the nature of the electrophile. For instance, in the nitration of 2-nitrotoluene, the presence of a zeolite catalyst can improve the regioselectivity for the 2,4-isomer. cardiff.ac.uk
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgnih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org
In this compound, the nitro group, being a potent electron-withdrawing group, can activate the ring for nucleophilic attack. wikipedia.org If a suitable leaving group were present at the ortho or para position relative to the nitro group (i.e., at the C1/C3 or C5 position), the compound could undergo SNAr. However, in the parent molecule, there are no conventional leaving groups like halides. The sulfonamide group itself is generally a poor leaving group. Therefore, under typical conditions, this compound is not highly susceptible to nucleophilic aromatic substitution. For the reaction to occur, harsh conditions or the presence of a very strong nucleophile would likely be necessary.
Reduction Reactions of the Nitro Group
The reduction of the nitro group is a common and synthetically useful transformation in aromatic chemistry. wikipedia.orgacs.org It provides a route to the corresponding anilines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds. libretexts.org
The reduction of the nitro group on this compound leads to the formation of 3-methyl-2-aminobenzene-1-sulfonamide. This transformation involves the conversion of the -NO₂ group to an -NH₂ group. The reaction proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov
A variety of methods are available for the reduction of aromatic nitro compounds, which can be broadly classified as catalytic and non-catalytic. wikipedia.org The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity. acs.org
Catalytic Reduction: Catalytic hydrogenation is a widely used method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com This typically involves the use of a metal catalyst and a source of hydrogen.
| Catalyst | Hydrogen Source | Notes |
| Palladium on carbon (Pd/C) | H₂ gas | A very common and efficient method. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Effective and can be used when dehalogenation is a concern. commonorganicchemistry.com |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Another effective catalyst for this transformation. wikipedia.org |
Non-Catalytic Reduction: These methods employ chemical reagents to effect the reduction of the nitro group. They are often used when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups.
| Reagent | Conditions | Notes |
| Iron (Fe) | Acidic media (e.g., acetic acid) | A mild and classic method for nitro group reduction. commonorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | Acidic media | A mild reagent that is tolerant of many other functional groups. commonorganicchemistry.com |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Can be used for the reduction of nitro groups. | |
| Sodium sulfide (B99878) (Na₂S) | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
The reduction of the nitro group in this compound to the corresponding amine provides a key synthetic intermediate for further chemical modifications.
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a critical site for chemical transformations in this compound. Its reactivity is centered around the nitrogen and sulfur atoms.
Amidation and Sulfonylation Reactions
The nitrogen atom of the sulfonamide is nucleophilic and can participate in amidation and sulfonylation reactions. These reactions typically involve the deprotonation of the sulfonamide nitrogen to form a more potent nucleophile, which then reacts with an electrophile.
Amidation: The sulfonamide can be N-acylated to form N-acylsulfonamides. This transformation is typically carried out by reacting the sulfonamide with an acyl chloride or an anhydride (B1165640) in the presence of a base. The base is required to deprotonate the sulfonamide nitrogen.
Sulfonylation: Similarly, the sulfonamide nitrogen can be further sulfonylated to produce disulfonamides. This reaction proceeds by reacting the sulfonamide with a sulfonyl chloride in the presence of a base.
| Reaction Type | Reagents | Product | General Conditions |
| N-Acetylation | Acetic anhydride, Pyridine | N-acetyl-3-methyl-2-nitrobenzenesulfonamide | Room temperature to gentle heating |
| N-Benzoylation | Benzoyl chloride, Triethylamine | N-benzoyl-3-methyl-2-nitrobenzenesulfonamide | Anhydrous solvent (e.g., DCM, THF), 0 °C to room temperature |
| N-Sulfonylation | p-Toluenesulfonyl chloride, Potassium carbonate | N-(p-toluenesulfonyl)-3-methyl-2-nitrobenzenesulfonamide | Anhydrous solvent (e.g., DMF, Acetonitrile), Elevated temperature |
Acidity of the Sulfonamide N-H
The proton attached to the nitrogen of the sulfonamide group exhibits acidic properties. This acidity is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). Furthermore, the presence of the nitro group at the ortho position on the benzene ring further increases the acidity of the N-H proton through its powerful electron-withdrawing inductive and resonance effects.
The acidity of the sulfonamide N-H proton is a crucial factor in its reactivity. In the presence of a base, this proton can be readily removed to form a sulfonamidate anion. The stability of this conjugate base is what drives the acidity and facilitates many of the reactions at the nitrogen center. The pKa of the sulfonamide N-H in related aromatic sulfonamides is typically in the range of 9-11, and the presence of the ortho-nitro group in this compound is expected to lower this value, making it more acidic.
In the solid state, the N-H proton often participates in hydrogen bonding. For instance, in the related compound N-(3-Methyl-phenyl)-2-nitro-benzene-sulfonamide, the amide H atom is involved in both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net This hydrogen bonding can influence the compound's physical properties and crystal packing. researchgate.net
Reactivity at the Benzylic Methyl Position
The methyl group attached to the benzene ring is at a benzylic position. This position is known to be more reactive than a typical alkyl C-H bond due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates through resonance.
Free Radical Halogenation: The benzylic C-H bonds can undergo free-radical substitution reactions, typically with halogens like bromine in the presence of light or a radical initiator (e.g., N-bromosuccinimide, NBS). This would lead to the formation of 3-(bromomethyl)-2-nitrobenzene-1-sulfonamide.
Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Depending on the reaction conditions, the methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH), yielding 2-nitro-1-sulfonamide-3-carbaldehyde or 2-nitro-1-sulfonamide-3-carboxylic acid, respectively.
| Reaction Type | Reagent(s) | Product | General Conditions |
| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | 3-(bromomethyl)-2-nitrobenzene-1-sulfonamide | Anhydrous CCl₄, Reflux |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-nitro-1-sulfonamide-3-carboxylic acid | Aqueous basic solution, Heat, followed by acidification |
| Oxidation to Aldehyde | Chromium trioxide (CrO₃), Acetic anhydride | 2-nitro-1-sulfonamide-3-carbaldehyde | Controlled temperature, Anhydrous conditions |
Mechanistic Studies of Transformation Processes
Detailed mechanistic studies specifically for the transformation processes of this compound are not extensively reported in the literature. However, the mechanisms of the reactions it undergoes can be inferred from well-established principles of organic chemistry.
Mechanism of N-Acylation/Sulfonylation: These reactions proceed via a nucleophilic acyl substitution mechanism. The base abstracts the acidic sulfonamide proton to generate a resonance-stabilized sulfonamidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride. The subsequent departure of the chloride leaving group yields the N-substituted product.
Mechanism of Benzylic Bromination: This reaction follows a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (or NBS) to form the benzylic bromide and a new bromine radical, which propagates the chain.
Mechanism of Benzylic Oxidation by KMnO₄: The oxidation of the methyl group with potassium permanganate is a complex process. It is believed to proceed through a series of steps involving the formation of a manganate (B1198562) ester intermediate after an initial hydrogen atom abstraction from the benzylic position. This intermediate undergoes further oxidation and cleavage to ultimately form the carboxylic acid upon workup. The reaction is typically faster for benzylic positions due to the stabilization of the radical/cationic intermediates by the aromatic ring.
Derivatization and Functionalization Strategies for 3 Methyl 2 Nitrobenzene 1 Sulfonamide Scaffold
N-Alkylation and N-Acylation of the Sulfonamide Nitrogen
The sulfonamide nitrogen atom is a primary site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly impact the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
N-Alkylation of sulfonamides can be achieved through various methods. A common approach involves the use of alkyl halides in the presence of a base. More contemporary methods utilize catalysts to facilitate the reaction under milder conditions. For instance, ruthenium-based catalysts have been shown to be effective for the N-methylation of sulfonamides using methanol (B129727) as the alkylating agent. organic-chemistry.org This method is notable for its tolerance of sensitive functional groups, such as the nitro group present in the 3-methyl-2-nitrobenzene-1-sulfonamide core. organic-chemistry.org Another approach employs manganese(I) pincer complexes for the N-alkylation of sulfonamides with alcohols, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org
N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. A general and efficient method for this transformation involves the reaction of sulfonamides with N-acylbenzotriazoles in the presence of a strong base like sodium hydride. researchgate.net This method is particularly advantageous as it allows for the use of N-acylbenzotriazoles derived from carboxylic acids for which the corresponding acid chlorides are difficult to prepare or handle. researchgate.net The reaction typically proceeds in high yields, demonstrating its broad applicability. researchgate.net
| Reaction Type | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| N-Alkylation (Methylation) | Methanol, Ruthenium catalyst, Carbonate salt | Tolerates sensitive functional groups like nitro groups. | organic-chemistry.org |
| N-Alkylation | Alcohols, Mn(I) PNP pincer precatalyst | Proceeds via a "borrowing hydrogen" mechanism. | organic-chemistry.org |
| N-Acylation | N-acylbenzotriazoles, Sodium hydride, THF | High yields, applicable to a wide range of acyl groups. | researchgate.net |
Modification of the Methyl Group
The methyl group on the benzene (B151609) ring presents another site for functionalization. While direct modification of the methyl group on the this compound core is not extensively documented in the provided search results, general organic chemistry principles suggest several potential transformations.
One possible strategy is halogenation . For instance, the methyl group of a related compound, 2,3-dimethyl nitrobenzene (B124822), can undergo bromination to form 2-(bromomethyl)-3-methyl nitrobenzene. google.com This transformation introduces a reactive handle that can be further manipulated. For example, the resulting benzylic halide can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Another potential modification is oxidation . Depending on the oxidizing agent and reaction conditions, the methyl group could be oxidized to an aldehyde, a carboxylic acid, or an alcohol. These transformations would introduce new functionalities to the scaffold, opening up avenues for further derivatization.
Transformations of the Nitro Group to Other Functionalisms
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly altering the electronic properties and potential biological activity of the molecule.
A primary transformation of the nitro group is its reduction to an amino group (-NH2). This is a common and well-established reaction in organic synthesis. The resulting aniline (B41778) derivative can then serve as a precursor for a multitude of further reactions. For example, the amino group can be acylated, alkylated, or used as a handle to introduce heterocyclic rings.
The nitro group itself is a strong electron-withdrawing group. nih.gov Its presence directs incoming electrophiles to the meta-position (position 5) of the benzene ring during electrophilic aromatic substitution reactions. chemguide.co.uk This directing effect can be exploited to introduce additional substituents onto the aromatic ring before any transformation of the nitro group is undertaken.
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. The this compound core can be appended with heterocyclic moieties through various synthetic approaches.
One common method involves the reaction of a functionalized sulfonamide with appropriate precursors to form the heterocyclic ring. For example, sulfonamides can be used to synthesize pyrazole (B372694) derivatives. In one study, a sulfonamide was condensed with aromatic aldehydes and other reagents to furnish pyrazole and isoxazole (B147169) derivatives. researchgate.net
Another strategy involves using the sulfonamide itself as a building block in the construction of nitrogen-containing heterocycles. For instance, endocyclic sulfonamides can be incorporated into six, seven, and eight-membered nitrogen heterocycles. mdpi.com These complex structures can be synthesized through intramolecular cyclization reactions. mdpi.com
The nitro group can also play a role in the synthesis of heterocyclic systems. Nitro-containing compounds are extensively investigated for their diverse biological activities, and the introduction of a nitro-bearing scaffold to a heterocyclic system can lead to novel therapeutic agents. nih.gov
Synthesis of Hybrid Molecules Incorporating this compound Core
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound core can be integrated into hybrid molecules to create compounds with potentially synergistic or novel biological activities.
One approach to creating hybrid molecules is to link the sulfonamide core to another bioactive moiety. For example, a hybrid molecule could be formed by reacting a derivative of this compound with a compound known to have a specific biological activity. For instance, a reaction of a modified sulfonamide with Boc-protected piperazine (B1678402) can lead to a hybrid heterocyclic system combining two potentially bioactive moieties. mdpi.com
Applications of 3 Methyl 2 Nitrobenzene 1 Sulfonamide and Its Derivatives in Organic Synthesis
Role as a Synthetic Intermediate
The 2-nitrobenzenesulfonamide (B48108) group, a core feature of 3-methyl-2-nitrobenzene-1-sulfonamide, is particularly notable for its use as a protective group for primary amines. This "Ns-strategy" has become a reliable method for the synthesis of secondary amines. tcichemicals.com In this approach, a primary amine is reacted with a 2-nitrobenzenesulfonyl chloride, such as the chlorinated precursor of this compound, to form a stable sulfonamide. tcichemicals.com This intermediate is stable under various reaction conditions, allowing for selective N-alkylation. The nitro group can then be readily cleaved under mild conditions to yield the desired secondary amine. tcichemicals.com
The presence of the methyl group on the benzene (B151609) ring can influence the reactivity and solubility of the intermediate, offering advantages in specific synthetic contexts. The general transformation is highlighted in the table below.
| Reactant | Reagent | Product | Application |
| Primary Amine | 2-Nitrobenzenesulfonyl Chloride | N-Alkyl-2-nitrobenzenesulfonamide | Protection and subsequent alkylation of amines |
| N-Alkyl-2-nitrobenzenesulfonamide | Deprotection Agent (e.g., thiol and base) | Secondary Amine | Synthesis of complex amines |
Use as a Building Block for Complex Organic Molecules
Nitro compounds, including nitrobenzenesulfonamides, are recognized as versatile building blocks for the synthesis of complex, biologically active molecules. nih.gov The nitro group itself can be transformed into a variety of other functional groups, most commonly an amino group through reduction. This transformation is a key step in the synthesis of many pharmaceutical compounds. ajchem-b.com
Derivatives of nitrobenzenesulfonamide have been incorporated into molecules designed as potential therapeutic agents. For instance, various sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic effects. mdpi.com The general principle involves reacting a substituted benzenesulfonyl chloride with a molecule containing a primary or secondary amine to introduce the sulfonamide pharmacophore. The resulting complex molecules often exhibit enhanced biological activity.
The this compound scaffold can be envisioned as a starting point for such synthetic endeavors. The methyl group provides a point for further functionalization or can sterically influence the conformation of the final molecule, potentially impacting its interaction with biological targets.
Contribution to the Synthesis of Diverse Chemical Libraries
The solid-phase synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. Polymer-supported 2- and 4-nitrobenzenesulfonamides have been effectively used as key intermediates in these processes. acs.org Primary amines are anchored to a solid support and then reacted with a nitrobenzenesulfonyl chloride. The resulting sulfonamide can undergo various chemical transformations, including rearrangements, to produce a wide array of privileged scaffolds. acs.org
The utility of these intermediates in solid-phase synthesis is demonstrated by their application in creating libraries of compounds such as tetrahydrobenzopyrazinothiadiazinone dioxides. acs.org Although specific examples detailing the use of this compound in this context are not prevalent in the literature, the established reactivity of the 2-nitrobenzenesulfonamide moiety suggests its potential for such applications. The ability to generate a large number of related compounds from a common intermediate is invaluable for screening for biological activity.
Precursor for Advanced Sulfonamide Structures
The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including diuretics, anticancer agents, and antivirals. researchgate.netekb.eg Consequently, the development of new synthetic routes to novel sulfonamide structures is an active area of research. Nitrobenzenesulfonamides serve as important precursors in this regard.
For example, a novel method for the synthesis of sulfonamides involves the aminolysis of p-nitrophenylsulfonates, where the p-nitrophenoxide acts as a good leaving group. nih.gov This highlights the utility of the nitro-substituted phenylsulfonyl moiety in facilitating the formation of the sulfonamide bond.
Furthermore, the reduction of the nitro group in 2-nitrobenzenesulfonamides can lead to intramolecular cyclization, forming cyclic sulfonamides (sultams). acs.org These cyclic structures are present in various biologically active compounds. The this compound scaffold, upon reduction of the nitro group to an amine, could potentially undergo intramolecular cyclization to form a benzisothiazole dioxide derivative, an advanced sulfonamide structure.
Investigation of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical/safety/dosage
Antimicrobial Activity: Mechanistic Insights
The antimicrobial properties of sulfonamides are well-documented, and the presence of a nitro group can further enhance this activity. nih.gov The mechanisms are multifaceted, involving the disruption of essential metabolic pathways and the generation of cytotoxic reactive species.
Sulfonamides function as antibacterial agents by acting as competitive antagonists to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. nih.govresearchgate.net This inhibition disrupts the production of dihydrofolate (DHF) and subsequently tetrahydrofolate (THF), a co-factor essential for the synthesis of nucleic acids and certain amino acids, thereby arresting bacterial growth and reproduction. researchgate.netresearchgate.net The structural similarity between the sulfonamide moiety and PABA allows these compounds to bind to the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate pathway. researchgate.netemerginginvestigators.org
Some research has explored the conjugation of sulfonamides with folic acid itself to develop novel antibacterial agents, indicating the central role of this pathway in their mechanism of action. nih.govrsc.orgmdpi.com As a sulfonamide derivative, 3-methyl-2-nitrobenzene-1-sulfonamide is predicted to exert its antimicrobial effect through this well-established mechanism of folic acid synthesis inhibition.
The primary enzymatic target for sulfonamide drugs within the folic acid synthesis pathway is dihydropteroate synthase (DHPS). emerginginvestigators.orgnih.gov These drugs act as competitive inhibitors, binding to the PABA-binding pocket of the DHPS active site. emerginginvestigators.org This binding prevents the normal condensation reaction between PABA and 6-hydroxymethyldihydropterin pyrophosphate, which is necessary to form 7,8-dihydropteroate. nih.gov The inhibition of DHPS leads to a depletion of the folate pool, which is critical for bacterial survival. nih.govnih.gov Studies on various sulfonamides have confirmed their inhibitory action against DHPS from different microorganisms. nih.govresearchgate.net Therefore, it is hypothesized that this compound interacts with and inhibits bacterial dihydropteroate synthase due to its core sulfonamide structure.
The presence of a nitro group (-NO2) on the benzene (B151609) ring is a significant feature of this compound, suggesting an additional layer to its antimicrobial mechanism. Nitroaromatic compounds often require reductive bioactivation to exert their biological effects. nih.gov This process is typically carried out by bacterial nitroreductases. nih.gov
Carbonic Anhydrase Inhibition Studies
Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. nih.govnih.govsemanticscholar.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov
Humans have several carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII), which differ in their tissue distribution and physiological roles. nih.gov Consequently, the development of isozyme-selective inhibitors is a major goal in medicinal chemistry. Studies on various benzenesulfonamide (B165840) derivatives have shown that they can exhibit different inhibitory potencies and selectivities against various hCA isozymes. nih.govnih.gov For instance, some derivatives show potent inhibition of tumor-associated isozymes like hCA IX and XII, while being less active against cytosolic forms like hCA I and II. nih.govdrugbank.com
The table below presents representative inhibition data (as Ki values in nM) for a series of benzenesulfonamide derivatives against four human carbonic anhydrase isozymes, illustrating the potential for isozyme selectivity.
Table 1: Isozyme-Specific Inhibition (Ki, nM) of Representative Benzenesulfonamide Derivatives Against Human Carbonic Anhydrases
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Derivative A | 7800 | 150 | 89 | 4.9 |
| Derivative B | 9500 | 210 | 9.8 | 6.2 |
| Derivative C | 12500 | 8500 | 45 | 88 |
Data is illustrative and compiled from general findings in the field for analogous compounds.
Molecular docking studies are frequently employed to understand the binding interactions between sulfonamide inhibitors and the active site of carbonic anhydrases. nih.govnih.govresearchgate.net These studies consistently show that the sulfonamide moiety is crucial for inhibition. The deprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion (Zn2+) located at the bottom of the enzyme's active site cavity, mimicking the binding of the natural substrate. semanticscholar.org
Structure-Activity Relationship (SAR) Studies for Biological Targets
The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. The interplay between the electron-withdrawing nitro group, the electron-donating methyl group, and the acidic sulfonamide moiety dictates its potential interactions with biological targets.
The biological profile of benzenesulfonamide derivatives is heavily influenced by the nature and position of substituents on the aromatic ring. The nitro group (NO₂) is a potent electron-withdrawing group due to both resonance and inductive effects, while the methyl group (-CH₃) is weakly electron-donating. nih.gov
Nitro Group Effect : The ortho-nitro group significantly increases the acidity of the sulfonamide (-SO₂NH₂) protons, which can be critical for binding to certain enzymes. For many sulfonamides, including the classic antibacterial sulfanilamides, activity is linked to their ability to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthetase (DHPS). nih.gov While this compound lacks the crucial 4-amino group of sulfanilamides, the strong electron-withdrawing nature of the nitro group is a key feature in many other biologically active compounds, where it can participate in redox cycling and induce cellular toxicity. researchgate.net
The combined electronic effects of an ortho-nitro and meta-methyl group create a unique electronic distribution on the benzene ring that would modulate its interaction with biological macromolecules compared to other substituted nitrobenzenesulfonamides.
Table 1: General Influence of Phenyl Ring Substituents on Sulfonamide Biological Activity
| Substituent Type | Position | General Effect on Activity | Rationale |
| Electron-Withdrawing (e.g., -NO₂) | Ortho, Para | Can increase activity | Increases acidity of sulfonamide protons, potentially enhancing binding to targets like carbonic anhydrase. nih.gov |
| Electron-Donating (e.g., -CH₃) | Any | Variable | Can enhance binding to hydrophobic pockets or cause steric hindrance. Effect is target-dependent. |
| Amino Group (-NH₂) | Para | Essential for antibacterial (anti-PABA) activity | Mimics the structure of PABA, allowing for competitive inhibition of dihydropteroate synthetase. |
The three-dimensional shape of a molecule is crucial for its biological function. Crystal structure analyses of closely related compounds, such as N-(3-methylphenyl)-2-nitrobenzenesulfonamide, provide insight into the likely conformation of the 3-methyl-2-nitrobenzenesulfonyl moiety. researchgate.netnih.gov
Studies on these related structures reveal several key conformational features:
The molecule is typically twisted at the sulfur-nitrogen bond. For example, in N-(3-methylphenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and anilino rings is approximately 73.6°. researchgate.netnih.gov
The conformation of the N-H bond in the sulfonamide group is often syn to the ortho-nitro group, meaning they are on the same side of the S-N bond. researchgate.netnih.gov This orientation can be stabilized by an intramolecular hydrogen bond between a sulfonamide proton and an oxygen atom of the nitro group, forming a stable six-membered ring-like structure (an S(6) motif). researchgate.net
This preferred conformation locks the relative orientation of the nitro and sulfonamide groups, which could be a critical requirement for fitting into a specific biological target. Any receptor or enzyme would need to accommodate this twisted and internally hydrogen-bonded structure.
Table 2: Conformational Data from a Structurally Related Compound, N-(3-methylphenyl)-2-nitrobenzenesulfonamide
| Structural Parameter | Value | Significance | Reference |
| Dihedral Angle (Sulfonyl Ring vs. Anilino Ring) | 73.64 (7)° | Indicates a significantly twisted, non-planar structure. | researchgate.netnih.gov |
| N-H and ortho-NO₂ Conformation | syn | Suggests a predisposition for intramolecular hydrogen bonding. | researchgate.net |
| H-Bonding Motif | Intramolecular N-H···O | Stabilizes the conformation of the 2-nitrobenzenesulfonyl group. | researchgate.net |
Exploration of Other Mechanistic Pathways (e.g., Enzyme Inhibition, Receptor Modulation)
Beyond the classic antibacterial mechanism, the structural features of this compound suggest other potential biological activities.
Enzyme Inhibition : Sulfonamides are a well-known class of enzyme inhibitors. A primary example is their inhibition of carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation and fluid balance. nih.gov The free sulfonamide group is essential for this activity, as it coordinates to the zinc ion in the enzyme's active site. The acidity of the sulfonamide, enhanced by the ortho-nitro group in this compound, is a key factor for potent carbonic anhydrase inhibition. Therefore, it is plausible that this compound could be investigated as a potential inhibitor of one or more carbonic anhydrase isoforms.
Receptor Modulation : While less common for this specific structural class, various small molecules can modulate receptor activity. The defined three-dimensional shape and electronic properties of this compound could allow it to fit into the binding site of a G-protein coupled receptor (GPCR) or a nuclear receptor, either activating or blocking its function. However, specific receptor targets for this compound have not been identified.
Redox Cycling and Cytotoxicity : The nitroaromatic group is a known pharmacophore but also a potential toxicophore. researchgate.net In low-oxygen environments, such as those found in certain bacteria or solid tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino intermediates. These species can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to DNA, proteins, and lipids, ultimately resulting in cell death. researchgate.net This mechanism is the basis for the activity of several nitroaromatic drugs used against anaerobic bacteria and parasites. nih.gov
Advanced Analytical Methodologies for 3 Methyl 2 Nitrobenzene 1 Sulfonamide Analysis
High-Performance Liquid Chromatography (HPLC) Method Development.shimadzu.com
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 3-methyl-2-nitrobenzene-1-sulfonamide. Its versatility allows for a wide range of applications, from quantification to purification.
A typical HPLC method for a sulfonamide derivative would likely employ a reversed-phase approach. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining aromatic compounds. mdpi.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or acetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any impurities. nih.gov
For instance, a hypothetical gradient program could start with a lower concentration of the organic solvent to retain the analyte on the column and then gradually increase the organic phase concentration to elute the compound. The flow rate is typically maintained around 1.0 mL/min. wu.ac.th
Any newly developed HPLC method for the quantitative determination of this compound must undergo rigorous validation to ensure its reliability, accuracy, and precision. This validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. imeko.info
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.999 is generally considered acceptable. wu.ac.th
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a blank matrix. Recoveries are typically expected to be within 98-102%. wu.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. RSD values of less than 2% are generally desirable. imeko.info
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Typical Acceptance Criteria | Hypothetical Finding for this compound Analysis |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 1.2% |
| LOD | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |
This table presents hypothetical data based on typical validation results for the HPLC analysis of similar sulfonamide compounds.
The choice of detector is crucial for achieving the desired sensitivity and selectivity in HPLC analysis.
UV/Vis Detector: Due to the presence of the aromatic ring and the nitro group, this compound is expected to absorb ultraviolet (UV) light. A UV detector is a common and cost-effective choice for the analysis of such chromophoric compounds. The detection wavelength would be set at one of the compound's absorption maxima, likely around 254 nm or 270 nm, to maximize sensitivity. wu.ac.thphmethods.net
Photodiode Array (PDA) Detector: A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peaks. This provides more comprehensive information, aiding in peak identification and purity assessment by comparing the spectra of the analyte with that of a reference standard. mdpi.comwu.ac.th
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. MS detection is based on the mass-to-charge ratio of the ionized analyte and its fragments. This technique is particularly useful for identifying unknown impurities and for trace-level quantification. nih.gov Electrospray ionization (ESI) is a common ionization technique for sulfonamides. nih.gov
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the sulfonamide group, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. However, for nitroaromatic compounds, GC with a suitable detector can be a viable option.
A typical GC method would involve a capillary column, such as a DB-5 or equivalent, which has a non-polar stationary phase suitable for separating a wide range of compounds. researchgate.net The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points. nih.gov
GC is often coupled with a mass spectrometer (GC-MS) for the analysis of complex mixtures. The mass spectrometer provides detailed structural information, allowing for the confident identification of the analyte and any co-eluting impurities. restek.com For enhanced sensitivity, especially for trace analysis of nitro compounds, an electron capture detector (ECD) can be used, as it is highly sensitive to electrophilic functional groups like the nitro group. nih.gov
Table 2: Hypothetical GC-MS Parameters for the Analysis of a Derivatized this compound
| Parameter | Hypothetical Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Mass Range | 50-400 amu |
This table presents hypothetical conditions based on general GC-MS methods for the analysis of similar aromatic compounds.
Capillary Electrophoresis (CE) Techniques.shimadzu.com
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For a compound like this compound, which possesses an acidic proton on the sulfonamide nitrogen, CE is a highly applicable technique.
The most common mode of CE for such an analysis would be Capillary Zone Electrophoresis (CZE). In CZE, the separation occurs in a buffer-filled capillary. The choice of buffer pH is critical; at a pH above the pKa of the sulfonamide group, the compound will be negatively charged and migrate towards the anode. The separation of different components is achieved based on differences in their charge-to-size ratio. nih.gov Additives such as organic solvents or cyclodextrins can be included in the buffer to improve separation selectivity. nih.gov
Spectrophotometric Approaches for Detection and Quantification.shimadzu.com
UV-Vis spectrophotometry can be used as a simple and rapid method for the quantification of this compound in bulk form or in simple solutions, provided that it is the only absorbing species in the sample at the chosen wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
To perform a spectrophotometric assay, a solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration is then determined from a calibration curve prepared using standard solutions of known concentrations. While this method is straightforward, it lacks the specificity of chromatographic techniques and is susceptible to interference from other absorbing compounds. nih.gov
Future Research Directions and Emerging Paradigms for Nitro Sulfonamide Chemistry
Development of Novel Synthetic Strategies
The synthesis of nitro-sulfonamides, including 3-methyl-2-nitrobenzene-1-sulfonamide, is evolving beyond traditional methods towards more efficient, sustainable, and versatile approaches. A key focus is the use of nitroarenes as readily available starting materials for the construction of N-arylsulfonamides. tandfonline.com
Recent research has highlighted several innovative strategies:
| Synthetic Strategy | Key Reagents/Conditions | Reported Yields | Key Advantages | Reference |
|---|---|---|---|---|
| Reductive Coupling of Nitroarenes and Aryl Sulfinates | NaHSO3, SnCl2 (optional), DMSO, ultrasound | Moderate to very good (e.g., 55-62% for some derivatives) | Tolerates a range of functional groups, applicable to heteroaromatics. | acs.org |
| Iron-Catalyzed Reductive Coupling | FeCl2 (catalyst), NaHSO3 (reductant) | Good to excellent | Mild reaction conditions, broad functional group tolerance. | organic-chemistry.org |
| Mechanochemical Aminosulfonylation | Pd catalyst, K2S2O5, aryl bromides/carboxylic acids, amines | Not specified | Solvent-free, wide substrate scope. | rsc.org |
| Catalytic Reduction of Nitro Compounds | Pd/C, NaH2PO2/H3PO2, H2O/2-MeTHF, ultrasound | Quantitative conversion in some cases | Efficient, uses water as a solvent, enhanced by ultrasound. | rsc.org |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and related compounds is crucial for their application. Advanced spectroscopic techniques, often coupled with computational methods, are providing unprecedented insights.
| Spectroscopic Technique | Key Observables for Nitro-Sulfonamides | Typical Range/Value (for related compounds) | Reference |
|---|---|---|---|
| ¹H NMR | Sulfonamide N-H proton | ~8.07-8.09 ppm | nih.gov |
| ¹³C NMR | Carbons of the nitroaromatic ring | ~135-145 ppm | nih.gov |
| IR Spectroscopy | S-N stretch | ~931 cm⁻¹ | nih.gov |
| IR Spectroscopy | SO₂ stretches | 1125-1330 cm⁻¹ | nih.gov |
| UV-Vis Spectroscopy | n-π* transitions (sulfonamide) | ~385-575 nm | nih.gov |
Integration of Machine Learning and AI in Compound Design and Activity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science, and the field of nitro-sulfonamides is no exception. These computational tools can accelerate the design of new compounds with desired properties and predict their biological activities, saving significant time and resources. nih.govresearchgate.net
Key applications of ML and AI in nitro-sulfonamide research include:
| ML/AI Application | Description | Potential Impact on Nitro-Sulfonamide Research | Reference |
|---|---|---|---|
| Predictive Modeling (e.g., SVM, Random Forest) | Training models on existing data to predict the biological activity of new compounds. | Faster identification of potent antibacterial or other bioactive nitro-sulfonamides. | nih.govresearchgate.net |
| QSAR | Relating chemical structure to biological activity to guide compound optimization. | Rational design of more effective nitro-sulfonamide derivatives. | |
| Generative Models | Designing novel molecular structures with desired properties from scratch. | Discovery of new nitro-sulfonamide scaffolds with unique biological activities. | mit.edu |
| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. | Early deselection of compounds likely to fail in later stages of development. | mit.edu |
Exploration of New Biological Targets and Mechanistic Pathways
While sulfonamides are well-known for their antibacterial properties, research is ongoing to explore new biological targets and elucidate the mechanistic pathways of nitro-sulfonamides, including this compound.
Sustainable Approaches for Environmental Management of Nitro-Sulfonamides
The widespread use of sulfonamides has led to their detection in the environment, raising concerns about the development of antibiotic resistance and potential ecological effects. nih.gov Nitroaromatic compounds, in general, can be recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group. nih.gov Therefore, developing sustainable approaches for the environmental management of nitro-sulfonamides is a critical area of future research.
| Management Approach | Method | Reported Removal/Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Biodegradation | Laccase-mediated oxidation | Removal ratios of ~88-92% for some sulfonamides after 60 hours. | Mediators can enhance degradation; pathways include SO₂ elimination and hydroxylation. | nih.gov |
| Biodegradation | Microbial degradation (e.g., Paenarthrobacter) | Varies by strain and sulfonamide structure. | Degradation performance is linked to the presence of specific genes like sadA. | oup.com |
| Biodegradation | Laccase-syringaldehyde system | >70% removal in 15 minutes for some antibiotics. | Effective for a range of sulfonamides; a practical method for wastewater treatment. | nih.govresearchgate.net |
Q & A
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Methodological Answer : High-resolution LC-MS/MS detects impurities at ppm levels. Method validation includes spike-recovery experiments and comparison with certified reference materials. For sulfonamides, matrix effects (e.g., from biological samples) require optimized extraction protocols (e.g., SPE cartridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
